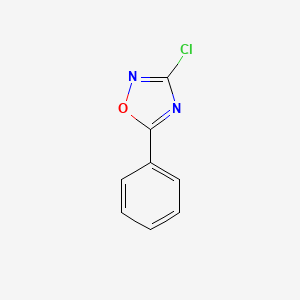

3-Chloro-5-phenyl-1,2,4-oxadiazole

Descripción

General Overview of 1,2,4-Oxadiazole (B8745197) Heterocycles in Academic Research

The 1,2,4-oxadiazole ring system, a five-membered heterocycle with one oxygen and two nitrogen atoms, was first synthesized in 1884 by Tiemann and Krüger. nih.gov Initially termed azoximes, these compounds received limited attention until nearly 80 years later, when their tendency for photochemical rearrangement sparked interest within the chemical community. nih.gov In recent decades, research into 1,2,4-oxadiazoles has seen a significant resurgence, largely driven by their applications in medicinal chemistry and materials science. lifechemicals.com

Oxadiazoles exist in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole (B1194373). nih.gov Among these, the 1,2,4- and 1,3,4-isomers are the most extensively studied due to their wide range of chemical and biological properties. nih.gov The 1,2,4-oxadiazole ring is considered to have low aromaticity, which contributes to its high tendency to rearrange into more stable heterocyclic systems. researchgate.net The reactivity of the 1,2,4-oxadiazole ring is heavily influenced by the nature of its substituents. The carbon atoms at positions 3 and 5 are susceptible to nucleophilic substitution, while being generally inert to electrophilic substitutions like halogenation or nitration directly on the ring. chemicalbook.com

The versatility of 1,2,4-oxadiazoles is demonstrated by their role as bioisosteres for ester and amide groups, a property that makes them valuable in drug design. lifechemicals.comresearchgate.net This has led to their incorporation into a variety of compounds investigated for diverse biological activities. nih.gov Beyond biomedical applications, 1,2,4-oxadiazoles serve as building blocks in organic synthesis and have been used to create liquid crystals, luminescent materials, and ionic liquids. lifechemicals.com

Significance of Halogenated and Phenyl Substituents in 1,2,4-Oxadiazole Systems

The introduction of halogen and phenyl substituents onto the 1,2,4-oxadiazole core significantly modulates the molecule's physicochemical properties and reactivity. Halogen atoms, being electron-withdrawing groups, can influence the electronic nature of the heterocyclic ring. nih.gov Nucleophilic substitution reactions can proceed at the halogenated positions of the oxadiazole ring, allowing for the replacement of the halogen atom. nih.gov

The presence of a halogen, such as chlorine, can be crucial for certain biological activities. For instance, studies on other heterocyclic systems have shown that chloro-substituted derivatives can exhibit potent antimicrobial or antitumor activities. nih.gov In some kinase inhibitors, a dihalophenyl moiety is crucial for the structural stability of drug-enzyme complexes through halogen bonding. researchgate.net

The phenyl substituent also plays a critical role. The aromatic ring can engage in hydrophobic interactions, which are important for molecular recognition in biological systems. nih.gov The substitution pattern on the phenyl ring itself can further tune the properties of the entire molecule. rroij.com For example, in a series of 1,3,4-oxadiazole derivatives, the introduction of electron-withdrawing groups on the phenyl ring was found to enhance anti-tubercular activity. nih.gov Similarly, in another study, the presence of a phenyl ring was important for activity, with different substitutions on the ring leading to varied biological effects. acs.org

Scope of Research on 3-Chloro-5-phenyl-1,2,4-oxadiazole and Related Analogs

Specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature. However, the scope of potential research can be inferred from studies on its analogs. The combination of a chloro-substituent at the 3-position and a phenyl group at the 5-position suggests that this compound could be a valuable intermediate in organic synthesis and a candidate for biological screening.

The chloro group at C3 can serve as a leaving group in nucleophilic substitution reactions, enabling the synthesis of a diverse library of 3,5-disubstituted 1,2,4-oxadiazole derivatives. This synthetic utility makes it a building block for creating more complex molecules.

Research on analogs provides insight into the potential applications of this compound. For example, various 3,5-disubstituted 1,2,4-oxadiazoles have been investigated for a wide array of biological activities. nih.gov Analogs containing a phenyl group are common in these studies. For instance, 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole has been synthesized and discussed in the context of the broad biological activities of this class of compounds. researchgate.net Other research has explored compounds like 3-(chloromethyl)-5-(1-phenylpropyl)-1,2,4-oxadiazole, highlighting the interest in molecules with both chloro and phenyl-containing substituents. molport.com

Furthermore, compounds featuring a chloro-phenyl moiety, such as those investigated as cannabinoid-1 receptor modulators or in the development of the SARM Vosilasarm (RAD140), underscore the relevance of this structural combination in medicinal chemistry. epo.orgwikipedia.org Given the established importance of both the 1,2,4-oxadiazole core and its halogen and phenyl substituents, this compound represents a logical target for further synthetic elaboration and biological evaluation.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-5-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNDRQCJJPCDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558489 | |

| Record name | 3-Chloro-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23432-93-1 | |

| Record name | 3-Chloro-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-5-phenyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 5 Phenyl 1,2,4 Oxadiazole

Intrinsic Reactivity of the 1,2,4-Oxadiazole (B8745197) Ring System

The reactivity of the 1,2,4-oxadiazole ring is governed by several intrinsic factors, including its aromatic character, the stability of its constituent bonds, and the electronic properties of its ring atoms.

The 1,2,4-oxadiazole nucleus is characterized by a low level of aromaticity. chim.itresearchgate.netosi.lv This reduced aromatic character, coupled with the inherent weakness of the O-N bond, makes the ring susceptible to cleavage and rearrangement into more stable heterocyclic systems. chim.itresearchgate.netosi.lv The lability of the O-N bond is a key factor driving many of the thermal and photochemical transformations observed for this heterocyclic system. chim.it

The distribution of electrons within the 1,2,4-oxadiazole ring dictates the reactivity of its individual atoms. The carbon atoms of the ring exhibit electrophilic properties, making them susceptible to attack by nucleophiles. chim.itchemicalbook.com Conversely, the N(4) atom displays nucleophilic character. chim.it The N(2) atom is notably electrophilic, a property enhanced by the electron-withdrawing nature of the adjacent oxygen atom and the easily cleavable O-N bond. chim.it This high electrophilicity at N(2) is a critical feature in intramolecular rearrangements. While external nucleophiles typically favor attacking the C(3) or C(5) positions, the N(2) position is a key site for intramolecular nucleophilic attack.

Rearrangement Reactions

The unique structural and electronic features of the 1,2,4-oxadiazole ring predispose it to a variety of rearrangement reactions, often leading to the formation of different, more stable heterocyclic structures.

One of the most extensively studied transformations of 1,2,4-oxadiazoles is the thermal Boulton-Katritzky Rearrangement (BKR). chim.itosi.lv This reaction involves an intramolecular nucleophilic substitution where a nucleophilic atom (Z) within a three-atom side chain at the C(3) position attacks the electrophilic N(2) atom of the oxadiazole ring. chim.it The oxygen atom acts as a leaving group, resulting in the cleavage of the unstable O-N bond and the formation of more stable bonds such as C-N, N-N, or S-N. chim.it The efficiency and outcome of the BKR can be influenced by the nature of the substituents, the solvent, and the reaction conditions. nih.gov

A notable application of the BKR is in the synthesis of spiropyrazoline compounds. For instance, 5-substituted phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles have been shown to undergo a thermally induced Boulton-Katritzky rearrangement, particularly under hydrolytic conditions, to form spiropyrazolinium salts. nih.gov

Table 1: Examples of Boulton-Katritzky Rearrangements

| Starting Material | Side Chain Sequence | Product | Reference |

| 3-Acyl-1,2,4-oxadiazole with a hydrazone side chain | CNN | 1,2,3-Triazole | chim.it |

| N-1,2,4-oxadiazol-3-yl-hydrazone | NNC or NCN | 1,2,4-Triazole | chim.it |

| 1,2,4-Oxadiazole with a saturated side chain | CCO | Isoxazoline | chim.it |

The Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is another significant rearrangement pathway for 1,2,4-oxadiazoles, particularly those with an electrophilic C(5) position. chim.itosi.lv This mechanism is initiated by the addition of a nucleophile to the C(5) carbon, leading to the opening of the oxadiazole ring. chim.it

For example, 3-chloro-1,2,4-oxadiazoles can undergo an ANRORC-type rearrangement. The reaction of a 3-chloro-1,2,4-oxadiazole (B15146131) derivative with a nucleophile like allylamine (B125299) at the C(5) position results in an open-chain intermediate. chim.it This intermediate can then eliminate HCl to form a nitrile oxide, which subsequently undergoes a [3+2] cycloaddition reaction to generate a new heterocyclic system. chim.it

The Ring Contraction-Ring Expansion (RCRE) route is a photochemical rearrangement pathway observed for 1,2,4-oxadiazoles. chim.it Irradiation of certain 3-amino-1,2,4-oxadiazoles under basic conditions can lead to the formation of 1,3,4-oxadiazoles through this mechanism. chim.it This process involves a reactive open-chain intermediate that can be zwitterionic, biradical, or nitrene-like in character, and its subsequent reaction pathway is influenced by the reaction medium and conditions. chim.it Theoretical studies have explored the mechanisms of photochemical isomerizations of the 1,2,4-oxadiazole ring, including the ring contraction-ring expansion pathway. nih.gov

Internal-Cyclization Isomerization (ICI)

The Internal-Cyclization Isomerization (ICI) is a photochemical rearrangement pathway observed in certain 1,2,4-oxadiazole derivatives. chim.itnih.gov This process is initiated by the photo-induced cleavage of the weak O-N bond within the oxadiazole ring. chim.it This cleavage generates a highly reactive, open-chain intermediate which can exist with zwitterionic, biradical, or nitrene-like characteristics. chim.it

Following the formation of this intermediate, the ICI route involves an intramolecular cyclization that leads to the formation of a regioisomeric 1,2,4-oxadiazole. For instance, irradiation of a 3-substituted-5-phenyl-1,2,4-oxadiazole can yield the corresponding 5-substituted-3-phenyl-1,2,4-oxadiazole. This isomerization effectively swaps the positions of the substituents between the C(3) and C(5) atoms of the heterocyclic ring. chim.it The ICI pathway competes with other photo-induced rearrangements, and the predominant route is influenced by the nature of the substituents on the oxadiazole ring and the reaction conditions. nih.gov

Migration – Nucleophilic Attack – Cyclization (MNAC)

Alongside the ICI route, the Migration – Nucleophilic Attack – Cyclization (MNAC) pathway represents another significant photoinduced rearrangement mechanism for 1,2,4-oxadiazoles. nih.gov This cascade rearrangement is also initiated by the photochemical excitation of the molecule.

Theoretical studies on substituted 1,2,4-oxadiazoles have identified the MNAC pathway as one of three potential competitive routes, alongside ring contraction-ring expansion (RCRE) and internal-cyclization isomerization (ICI). nih.gov The product selectivity is highly dependent on the substituents, particularly on the amino group at the C(3) position. The MNAC mechanism involves the migration of a group from the C(3) position to the N(2) atom, followed by a nucleophilic attack and subsequent cyclization to form a new heterocyclic system. nih.govresearchgate.net This complex rearrangement highlights the intricate reactivity of the 1,2,4-oxadiazole nucleus under photochemical conditions.

Nucleophilic Substitution Reactions on the 1,2,4-Oxadiazole Ring

The carbon atoms at the C(3) and C(5) positions of the 1,2,4-oxadiazole ring are electrophilic and thus susceptible to nucleophilic attack. chim.itchemicalbook.com When a good leaving group, such as a chlorine atom, is present at one of these positions, nucleophilic aromatic substitution (SNAr) reactions can readily occur. chim.itnih.gov

Substitution at the C(3) Position (e.g., with methylhydrazine)

The chlorine atom at the C(3) position of 3-chloro-5-phenyl-1,2,4-oxadiazole serves as an effective leaving group, enabling substitution by various nucleophiles. A notable example is the reaction with methylhydrazine. chim.it In this SNAr reaction, the nucleophilic nitrogen of methylhydrazine attacks the electrophilic C(3) carbon, leading to the displacement of the chloride ion and the formation of 3-(2-methylhydrazin-1-yl)-5-phenyl-1,2,4-oxadiazole. chim.it This reaction demonstrates a key pathway for functionalizing the C(3) position and introducing nitrogen-based substituents.

Table 1: Nucleophilic Substitution at C(3) of this compound

| Reactant | Nucleophile | Product | Reaction Type |

|---|---|---|---|

| This compound | Methylhydrazine | 3-(2-Methylhydrazin-1-yl)-5-phenyl-1,2,4-oxadiazole | SNAr |

Substitution at the C(5) Position (e.g., with allylamine, allyl alcohols)

While the title compound is substituted at C(3), its regioisomer, 5-chloro-3-phenyl-1,2,4-oxadiazole, undergoes nucleophilic substitution at the C(5) position. chim.ituni.lu The principles of this reactivity are directly applicable. The chlorine atom at C(5) can be displaced by various nucleophiles, including allylamine and allyl alcohols. chim.it

The reaction with allylamine results in the formation of the corresponding 3-phenyl-N-allyl-1,2,4-oxadiazol-5-amine. Similarly, using allyl alcohols as nucleophiles yields the respective 5-(allyloxy)-3-phenyl-1,2,4-oxadiazole derivatives. These reactions underscore the utility of chloro-substituted 1,2,4-oxadiazoles as precursors for a diverse range of 3,5-disubstituted products. chim.it

Table 2: Nucleophilic Substitution at C(5) of 5-Chloro-3-phenyl-1,2,4-oxadiazole

| Reactant | Nucleophile | Product | Reaction Type |

|---|---|---|---|

| 5-Chloro-3-phenyl-1,2,4-oxadiazole | Allylamine | 3-Phenyl-N-allyl-1,2,4-oxadiazol-5-amine | SNAr |

| 5-Chloro-3-phenyl-1,2,4-oxadiazole | Allyl alcohol | 5-(Allyloxy)-3-phenyl-1,2,4-oxadiazole | SNAr |

Decyanation Pathways involving 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazoles

A unique and unexpected reaction pathway has been observed in the reaction of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazoles with potassium cyanide (KCN). nih.gov While the expected SN2 reaction to replace the chlorine atom with a cyanide anion does occur, a subsequent decyanation process can also take place, leading to the formation of alkanes. nih.gov

Initially, the reaction of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (B157745) with KCN yields the corresponding 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetonitrile. However, under certain conditions, particularly at reflux temperatures in acetonitrile (B52724) with an excess of KCN, a decyanated product, a 1,2,4-oxadiazol-5-ylpropane, is formed as the major product. nih.gov This transformation from a nitrile to an alkane is unusual. The proposed mechanism involves the in situ formation of HCN, which associates with KCN. This is thought to facilitate the extrusion of cyanogen (B1215507), although it has not been isolated. nih.gov This novel decyanation pathway represents a significant finding in the transformation of nitriles containing a 1,2,4-oxadiazole moiety. nih.gov

Table 3: Reaction of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole with KCN

| Starting Material | Reagent | Conditions | Major Product(s) |

|---|---|---|---|

| 5-(chloromethyl)-3-(p-substituted-phenyl)-1,2,4-oxadiazole | KCN (4 equiv) | CH3CN, Room Temp. | 2-(3-(p-substituted-phenyl)-1,2,4-oxadiazol-5-yl)acetonitrile |

| 5-(chloromethyl)-3-(p-substituted-phenyl)-1,2,4-oxadiazole | KCN (10 equiv) | CH3CN, Reflux | 1,2,3-tris(3-(p-substituted-phenyl)-1,2,4-oxadiazol-5-yl)propane (Decyanated product) |

Photochemical Transformations

The 1,2,4-oxadiazole ring is known to undergo various transformations upon irradiation with UV light, typically at 254 nm. chim.itrsc.org The photochemistry is generally initiated by the cleavage of the weak O-N bond. chim.it The subsequent fate of the resulting open-chain intermediate depends heavily on the substituents attached to the ring and the solvent used. nih.govrsc.org

For some 3-amino-5-aryl-1,2,4-oxadiazoles, irradiation leads to a ring photoisomerization, yielding the corresponding 1,3,4-oxadiazoles. rsc.org This is proposed to occur via a 'ring contraction-ring expansion' (RCRE) mechanism. nih.govrsc.org In other cases, such as with 3,5-diphenyl-1,2,4-oxadiazole, irradiation in a nucleophilic solvent like methanol (B129727) results in the formation of open-chain products. rsc.org

As discussed previously (Sections 3.2.4 and 3.2.5), Internal-Cyclization Isomerization (ICI) and Migration – Nucleophilic Attack – Cyclization (MNAC) are also key photochemical pathways. nih.gov Theoretical investigations using DFT calculations have been employed to understand the competition between these different rearrangement routes. nih.govresearchgate.net These studies indicate that the evolution of the initial excited state into various stable ground-state intermediates, and their subsequent tautomeric and deprotonation equilibria in solution, govern the final product distribution. nih.gov

Acid-Base Interactions of Oxadiazole Derivatives

The 1,2,4-oxadiazole ring, a key structural motif in "this compound," possesses distinct acid-base characteristics that are crucial to its reactivity and interactions. The arrangement of nitrogen and oxygen atoms within the five-membered ring, along with the nature of its substituents, dictates its behavior as a weak base and its potential to interact with Lewis acids.

The 1,2,4-oxadiazole nucleus is characterized by a low level of aromaticity, which influences its chemical properties. chim.it This reduced aromatic character, coupled with the presence of a labile O-N bond, contributes to its tendency to undergo various chemical transformations. chim.it

From an acid-base perspective, the 1,2,4-oxadiazole ring is generally considered a weak base. The primary site of protonation is the pyridine-like nitrogen atom at the 4-position (N(4)). This nitrogen atom possesses a lone pair of electrons that is available for interaction with acids. The basicity of the 1,2,4-oxadiazole ring is, however, significantly influenced by the electronic effects of the substituents attached to the carbon atoms at the 3- and 5-positions.

In the case of This compound , the substituents play a critical role in modulating the basicity of the N(4) atom. The phenyl group at the C(5) position can exert both inductive and resonance effects. While the phenyl ring is generally considered electron-withdrawing through its inductive effect, it can also participate in resonance, which can influence the electron density of the heterocyclic ring. libretexts.org The chlorine atom at the C(3) position is a strongly electron-withdrawing group due to its high electronegativity. otterbein.edu This inductive effect significantly reduces the electron density on the 1,2,4-oxadiazole ring, thereby decreasing the basicity of the N(4) atom. libretexts.orgotterbein.edu Consequently, this compound is expected to be a very weak base.

It is also noteworthy that the hydrogen atoms of the phenyl group are not typically considered acidic in the context of common acid-base reactions. However, under strongly basic conditions, deprotonation of C-H bonds in aromatic heterocycles can occur, though this is not a feature of the typical acid-base chemistry of this compound under normal conditions. researchgate.net

Spectroscopic Methodologies for Characterization of 3 Chloro 5 Phenyl 1,2,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy of 1,2,4-oxadiazoles reveals characteristic signals for the aromatic protons of the phenyl group. For 3-phenyl-1,2,4-oxadiazole (B2793662), the parent compound of the series, the proton spectrum shows signals for the ortho, meta, and para protons of the phenyl ring in the range of δ 7.23-8.70 ppm. scispace.com In derivatives such as 3,5-diphenylchlorinated-1,2,4-oxadiazoles, the chemical shifts of the phenyl protons are also observed in the aromatic region, and their specific assignments can be determined through correlation spectroscopy techniques like ¹H-¹H-COSY. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR spectroscopy is instrumental in defining the carbon skeleton of 3-Chloro-5-phenyl-1,2,4-oxadiazole. The formation of the 1,2,4-oxadiazole (B8745197) ring is confirmed by the presence of two distinct signals in the ¹³C NMR spectrum, corresponding to the C-3 and C-5 carbons. researchgate.net These signals typically appear in the downfield region of the spectrum, with the C-3 and C-5 carbons of related 3,5-disubstituted-1,2,4-oxadiazoles resonating at approximately δ 167.2-168.7 and δ 173.9-176.1 ppm, respectively. researchgate.net The specific chemical shifts are influenced by the substituents on the phenyl ring and at the C-3 and C-5 positions of the oxadiazole core. For instance, in 3-aryl-5-methyl-1,2,4-oxadiazoles, the substituent on the phenyl ring has a noticeable effect on the chemical shifts of the aromatic carbons. scispace.com

Table 1: Representative ¹³C NMR Chemical Shifts for 1,2,4-Oxadiazole Derivatives

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-3 | 167.2-168.7 |

| C-5 | 173.9-176.1 |

| Aromatic Carbons | Varies (typically 120-140) |

Note: The chemical shift ranges are based on data for 3,5-diphenylchlorinated-1,2,4-oxadiazoles and may vary for this compound. researchgate.net

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogenated Analogs

For halogenated analogs of this compound, such as those containing fluorine atoms, ¹⁹F NMR spectroscopy is a powerful tool for characterization. This technique is highly sensitive to the chemical environment of the fluorine nucleus. In studies of fluorinated 1,2,4-oxadiazole derivatives, ¹⁹F NMR is used to confirm the incorporation of fluorine into the molecule and to provide information about its electronic environment. For example, in the analysis of 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, a related compound, ¹⁹F NMR would be essential to verify the presence and position of the fluorine substituent on the phenyl ring. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 1,2,4-oxadiazole derivatives displays characteristic absorption bands that correspond to the vibrations of specific bonds. While specific data for this compound is not detailed in the provided results, the IR spectra of related 1,3,4-oxadiazole (B1194373) structures show characteristic absorptions for C=N, C=C, and C-O-C functionalities. researchgate.net For instance, in 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the aromatic C-H stretching vibrations are observed in the 3100-3000 cm⁻¹ region, while in-plane C-H bending vibrations appear between 1481 and 1014 cm⁻¹. ajchem-a.com The presence of the C-Cl bond in this compound would also be expected to show a characteristic absorption in the fingerprint region of the IR spectrum.

Mass Spectrometry

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For derivatives of 1,2,4-oxadiazole, HRMS is used to confirm the calculated molecular formula. mdpi.commdpi.com For instance, the HRMS data for related oxadiazole compounds confirms their elemental composition with high precision. mdpi.com This technique is essential for unambiguously confirming the identity of newly synthesized compounds like this compound. The mass spectra of aryl-1,2,4-oxadiazoles typically show molecular ion peaks consistent with their expected structures and characteristic fragmentation patterns. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of a compound with high accuracy. The analysis of 1,2,4-oxadiazole derivatives by ESI-MS typically involves dissolving the sample in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), and analyzing it in positive ion mode. mdpi.comresearchgate.net In this mode, the molecule is protonated, and the mass spectrometer detects the mass-to-charge ratio (m/z) of the resulting ion, [M+H]⁺.

For this compound (C₈H₅ClN₂O), the expected protonated molecule [M+H]⁺ would appear at an m/z value corresponding to its calculated exact mass. A significant feature in the mass spectrum is the isotopic pattern of chlorine. The natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in two distinct peaks separated by two mass units, [M+H]⁺ and [M+2+H]⁺, with a characteristic 3:1 intensity ratio, which serves as a definitive confirmation of the presence of a single chlorine atom in the structure. High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, further validating the molecular formula. acs.orgmdpi.com

Table 1: ESI-MS Data for this compound

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Relative Abundance |

|---|---|---|---|

| [C₈H₅³⁵ClN₂O+H]⁺ | 181.0163 | 181.0165 | 100% |

| [C₈H₅³⁷ClN₂O+H]⁺ | 183.0134 | 183.0136 | ~33% |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides valuable structural information through fragmentation analysis. nih.gov Unlike the soft ionization of ESI, EI imparts high energy (typically 70 eV) to the molecule, causing it to fragment in predictable ways. nih.gov The resulting mass spectrum displays a molecular ion peak (M⁺) and numerous fragment ions, which correspond to stable pieces of the original structure.

The fragmentation of 1,2,4-oxadiazoles under electron impact often proceeds via the cleavage of the heterocyclic ring's C-O, C-N, and N-O bonds. nist.govresearchgate.net For this compound, the molecular ion (M⁺) would be observed at m/z ≈ 180. Key fragmentation pathways would likely include the formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and the phenyl cation ([C₆H₅]⁺) at m/z 77. researchgate.net Cleavage of the C-Cl bond would yield a fragment at m/z 145. These fragmentation patterns provide a veritable fingerprint for the compound's structure.

Table 2: Predicted EI-MS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z |

|---|---|---|

| [M]⁺ | [C₈H₅ClN₂O]⁺ | 180/182 |

| [M-Cl]⁺ | [C₈H₅N₂O]⁺ | 145 |

| [C₆H₅CO]⁺ | Benzoyl cation | 105 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is routinely used to assess the purity of synthesized compounds and confirm their identity. mdpi.com For LC-MS analysis, a high-purity solvent, often pre-blended with an additive like formic acid to facilitate ionization, is used as the mobile phase. lcms.cz

The sample is injected into the LC system, where it travels through a column (e.g., a C18 column) and separates from any impurities. The time it takes for the compound to exit the column is its retention time (tᵣ). Upon exiting, the eluent is directed into the mass spectrometer (typically using an ESI source), which confirms the molecular weight of the peak at that specific retention time. This dual-detection provides a high degree of confidence in both the purity and identity of the analyte. acs.org

Table 3: Representative LC-MS Data for this compound

| Parameter | Value |

|---|---|

| Retention Time (tᵣ) | e.g., 5.8 min |

| Observed m/z | 181.0165 [M+H]⁺ |

| Purity (by UV/MS) | >98% |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. This technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic and heterocyclic rings. The presence of the phenyl ring conjugated with the 1,2,4-oxadiazole core in this compound gives rise to characteristic absorption bands. wordpress.com

Studies on similar phenyl-oxadiazole structures show strong absorption maxima (λₘₐₓ) typically appearing in the 280-310 nm range, which are attributed to π-π* electronic transitions within the conjugated system. mdpi.commdpi.comresearchgate.net The spectrum is usually recorded by dissolving the compound in a UV-transparent solvent, such as methanol or dichloromethane (B109758), and measuring the absorbance across a range of wavelengths. mdpi.comresearchgate.net

Table 4: Expected UV-Vis Absorption Data for this compound

| Solvent | λₘₐₓ (nm) | Transition |

|---|---|---|

| Methanol | ~290 - 305 nm | π-π* |

Elemental Analysis Techniques

Elemental analysis is a fundamental technique used to determine the mass percentage of the elements (primarily Carbon, Hydrogen, and Nitrogen) in a compound. The experimental results are then compared with the theoretical values calculated from the molecular formula (C₈H₅ClN₂O) to confirm the empirical formula and assess the sample's purity. nih.govepa.gov For halogen-containing compounds, the percentage of the halogen is often determined by difference or specific analytical methods. The close agreement between the found and calculated values is a critical criterion for structural confirmation. nih.gov

Table 5: Elemental Analysis Data for this compound (C₈H₅ClN₂O)

| Element | Calculated % | Found % (Hypothetical) |

|---|---|---|

| Carbon (C) | 53.21 | 53.18 |

| Hydrogen (H) | 2.79 | 2.81 |

| Nitrogen (N) | 15.51 | 15.47 |

Computational and Theoretical Investigations of 3 Chloro 5 Phenyl 1,2,4 Oxadiazole

Density Functional Theory (DFT) Studiesnih.govresearchgate.net

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for 1,2,4-oxadiazole (B8745197) systems. It offers a balance between accuracy and computational cost, making it ideal for investigating the electronic properties and reactivity of molecules like 3-Chloro-5-phenyl-1,2,4-oxadiazole. nih.gov These studies typically employ hybrid functionals, such as B3LYP, paired with appropriate basis sets like 6-31+G* or 6-311++G(d,p), to achieve reliable results. nih.govmdpi.comnih.gov

A fundamental application of DFT is the determination of the molecule's most stable three-dimensional arrangement, known as geometry optimization. For this compound, this process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. In related 3,5-disubstituted 1,2,4-oxadiazoles, studies have shown that the oxadiazole ring is nearly coplanar with the adjacent phenyl ring. nih.gov

The optimized geometry is crucial for calculating the electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity.

Below is a table representing typical geometric parameters for a 3-phenyl-1,2,4-oxadiazole (B2793662) core, as determined by DFT calculations.

| Parameter | Typical Value (Å/°) | Description |

| C-Cl Bond Length | ~1.74 Å | The length of the bond between the carbon and chlorine atoms. |

| C-N Bond Length (ring) | ~1.30-1.38 Å | Bond lengths within the oxadiazole ring. |

| N-O Bond Length (ring) | ~1.42 Å | The nitrogen-oxygen bond length in the ring. |

| C-O Bond Length (ring) | ~1.35 Å | The carbon-oxygen bond length in the ring. |

| Phenyl-Oxadiazole Dihedral Angle | < 10° | The twist between the phenyl ring and the oxadiazole ring. nih.gov |

Note: These values are illustrative and based on DFT calculations of similar structures. The exact values for this compound would require a specific calculation.

DFT is instrumental in mapping the pathways of chemical reactions. For the formation of the 1,2,4-oxadiazole ring, computational studies can model the entire reaction coordinate, from reactants to products, including the high-energy transition states. chemintech.ru A proposed mechanism for the formation of 3-phenyl-1,2,4-oxadiazoles often involves the acylation of a benzamidoxime (B57231) derivative followed by a cyclization-dehydration step. researchgate.net

DFT calculations can elucidate this process by:

Calculating Activation Energies: Determining the energy barrier for each step, which indicates the reaction's feasibility.

Identifying Intermediates: Modeling the structure and stability of transient species formed during the reaction.

Supporting Reaction Pathways: Comparing the energies of different possible mechanisms to determine the most favorable route. For instance, studies on related formations have used DFT to confirm that acylation occurs at a specific nitrogen atom, leading to the correct cyclization precursor. researchgate.net

Molecular Dynamics Simulationsnih.gov

While DFT provides a static, time-independent picture, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. mdpi.com An MD simulation of this compound would involve calculating the forces on each atom and solving the equations of motion, providing a trajectory that reveals the molecule's flexibility and interactions. mdpi.com In the context of medicinal chemistry, MD simulations are often used to assess the stability of a ligand when bound to a biological target, such as a protein. acs.org These simulations can confirm if the interactions predicted by molecular docking are stable in a dynamic, solvent-rich environment. mdpi.comacs.org

Quantum Chemical Modeling of Formation Processeschemintech.ru

Quantum chemical modeling provides a detailed picture of how this compound is formed. Studies on the synthesis of similar compounds, such as 3-phenyl-5-methyl-1,2,4-oxadiazole from N-hydroxybenzamidine and an acid chloride, have been performed. chemintech.ru Such modeling calculates the energy of intermediate particles and transition states to understand the reaction mechanism. chemintech.ru The process typically involves an initial acylation of the amidoxime (B1450833), followed by an intramolecular nucleophilic substitution and subsequent dehydration to form the stable oxadiazole ring. chemintech.ru These computational models can predict the most likely reaction pathway by comparing the activation barriers of competing routes. chemintech.ru

Analysis of Molecular Electrostatic Potential (MESP)nih.gov

The Molecular Electrostatic Potential (MESP) is a visual representation of the charge distribution on the surface of a molecule, calculated using DFT. nih.gov It is a valuable tool for predicting how a molecule will interact with other chemical species.

For this compound, an MESP map would show:

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. They are typically located around the nitrogen and oxygen atoms of the oxadiazole ring.

Positive Potential Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. These would be found around the hydrogen atoms of the phenyl ring and potentially near the carbon attached to the chlorine atom.

This analysis helps in understanding the molecule's reactivity and intermolecular interaction sites. nih.gov

Natural Bond Orbital (NBO) Analysisnih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and bonding interactions within a molecule. malayajournal.org It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. aiu.edu

For this compound, NBO analysis can quantify the stabilizing energy associated with electron delocalization between filled (donor) and empty (acceptor) orbitals. nih.gov

A typical NBO analysis might reveal the following interactions:

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Description |

|---|---|---|---|

| LP(1) N | π*(C=N) | High | Delocalization of a nitrogen lone pair into an adjacent anti-bonding orbital, indicating ring stability. |

| π(C=C) Phenyl | π*(C=N) Oxadiazole | Moderate | Conjugative interaction between the phenyl ring and the oxadiazole ring. |

Note: LP denotes a lone pair, and π and σ* denote anti-bonding orbitals. The stabilization energy E(2) quantifies the strength of the donor-acceptor interaction.*

This analysis provides deep insight into the electronic effects that govern the molecule's structure and reactivity.

In Silico Prediction of Molecular Interactions

Molecular docking is a prominent in silico technique used to predict the binding orientation of a small molecule (ligand) to a larger molecule, typically a protein. This method is instrumental in drug discovery and design, offering a virtual screening of how a compound like this compound might interact with biological targets.

The process of ligand-protein interaction profiling for derivatives of 1,2,4-oxadiazole involves several key steps. Initially, the three-dimensional structures of the ligand and the target protein are prepared. For instance, in studies involving SARS-CoV-2 main protease (Mpro), the crystal structure of the protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov The ligand, a derivative of 3-phenyl-1,2,4-oxadiazole, is then docked into the active site of the protease to predict its binding mode. nih.gov

The docking process generates various possible conformations of the ligand within the protein's binding site and scores them based on a scoring function that estimates the binding affinity. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and π-stacking, which are crucial for the stability of the ligand-protein complex. nih.govnih.gov For example, molecular docking studies of 1,3,4-oxadiazole (B1194373) derivatives with the tubulin protein have shown hydrogen bonding and halogen bonding to be significant interactions. nih.gov Similarly, the phenyl group of certain oxadiazole derivatives can engage in π-alkyl and π-σ interactions with protein residues. nih.gov The results of these simulations help in understanding the structure-activity relationships (SAR) and in the rational design of more potent inhibitors. nih.gov

Theoretical Calculation of Spectroscopic Parameters

Theoretical calculations are employed to predict spectroscopic parameters, which can then be compared with experimental data to validate the computational models and provide a deeper understanding of the molecule's electronic structure.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.govmdpi.com This method, often employed in conjunction with Density Functional Theory (DFT), allows for the prediction of ¹H and ¹³C NMR spectra. nih.govmdpi.com

For oxadiazole derivatives, the GIAO method has been used to study the effect of substituents on the chemical shifts of the heterocyclic ring and any attached phenyl rings. scispace.com The calculated chemical shifts are typically compared with experimental values obtained in a solvent like deuterochloroform (CDCl₃). scispace.comresearchgate.net Studies have shown that there is generally a good correlation between the theoretical and experimental data, which helps in the accurate assignment of NMR signals. mdpi.com The choice of the density functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining accurate predictions. nih.gov

Table 1: Experimental ¹³C NMR Chemical Shifts for select 3-Aryl-5-methyl-1,2,4-oxadiazoles scispace.com

| Compound | Ar Substituent | C-3 (ppm) | C-5 (ppm) | C-1' (ppm) | C-2',6' (ppm) | C-3',5' (ppm) | C-4' (ppm) |

| 1 | H | 168.0 | 177.3 | 126.3 | 129.2 | 129.2 | 132.0 |

| 2 | p-CH₃ | 167.9 | 177.2 | 123.4 | 129.1 | 129.8 | 142.4 |

| 3 | m-CH₃ | 168.0 | 177.2 | 126.2 | 129.0, 129.8 | 129.0, 132.8 | 139.1 |

| 4 | o-CH₃ | 168.3 | 177.3 | 125.6 | 131.0, 126.0 | 129.6, 127.3 | 136.3 |

Note: Data extracted from a study on substituted 1,2,4-oxadiazoles. Compound 1 is 3-phenyl-5-methyl-1,2,4-oxadiazole.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.govnih.govrsc.org This approach can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed experimentally. nih.gov

For oxadiazole-containing compounds, TD-DFT calculations, often using functionals like B3LYP, can help to understand the nature of the electronic transitions, for example, whether they are π → π* or n → π* transitions. nih.govresearchgate.net The calculated spectra are compared with experimental UV-Vis spectra to validate the theoretical model. nih.gov The choice of basis set and the inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), can significantly improve the accuracy of the predicted spectra. rsc.org Discrepancies between calculated and experimental spectra can sometimes highlight the limitations of the chosen functional or the need to consider specific solvent-solute interactions. rsc.org

Advanced Research Perspectives on 3 Chloro 5 Phenyl 1,2,4 Oxadiazole Derivatives

Exploration of Structure-Reactivity Relationships in 1,2,4-Oxadiazoles

The reactivity of the 1,2,4-oxadiazole (B8745197) ring is intrinsically linked to its electronic and steric properties, which are in turn influenced by the nature and position of its substituents. The 1,2,4-oxadiazole nucleus is characterized by a low degree of aromaticity and a weak O-N bond, making it susceptible to various chemical transformations. chim.itresearchgate.netosi.lv

The structure-activity relationship (SAR) of 1,2,4-oxadiazole derivatives has been extensively studied, particularly in the context of medicinal chemistry. nih.gov For instance, in a series of 1,2,4-oxadiazole-based antibiotics, variations in the substituents on the phenyl ring were found to significantly impact their activity against Gram-positive bacteria. nih.gov These studies underscore the importance of understanding how subtle changes in the molecular structure can lead to profound differences in chemical reactivity and biological activity.

Development of Novel Synthetic Methodologies for Oxadiazole Core Systems

The classical synthesis of the 1,2,4-oxadiazole ring involves the reaction of an amidoxime (B1450833) with an acylating agent. researchgate.nettandfonline.com However, significant efforts have been dedicated to developing more efficient and versatile synthetic protocols. These modern methods often focus on one-pot procedures, the use of novel catalysts, and microwave-assisted synthesis to improve yields, reduce reaction times, and expand the scope of accessible derivatives. nih.govresearchgate.netorganic-chemistry.org

One notable advancement is the use of solid supports, such as silica (B1680970) gel, in conjunction with microwave irradiation to facilitate the construction of the 1,2,4-oxadiazole ring. nih.gov This approach offers a fast and efficient route to a variety of (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles. nih.gov Another innovative method involves the conjugate addition of amidoximes to α,β-alkynic aldehydes or ketones, which can then be cyclized to form 1,2,4-oxadiazoles under basic conditions. researchgate.net This reaction is general for a range of starting materials and tolerates both aryl and alkyl groups. researchgate.net

Furthermore, the development of catalytic systems, such as PTSA-ZnCl₂, has provided an efficient and mild method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.orgacs.org These novel synthetic methodologies not only provide access to a wider range of 1,2,4-oxadiazole derivatives but also offer more environmentally friendly and economically viable routes for their production.

| Synthetic Method | Starting Materials | Key Features | Reference |

| Silica-supported Microwave Synthesis | Benzamidoxime (B57231), 3-aryl-acryloyl chlorides | Fast, efficient, solid-supported | nih.gov |

| Conjugate Addition-Cyclization | Amidoximes, α,β-alkynic aldehydes/ketones | One-pot, tolerates various functional groups | researchgate.net |

| Catalytic Synthesis | Amidoximes, organic nitriles | Mild conditions, efficient catalyst (PTSA-ZnCl₂) | organic-chemistry.orgacs.org |

| Oxidative Cyclization | Amidines, methylarenes | One-step, copper-catalyzed, mild conditions | nih.gov |

Mechanistic Elucidation of Complex Rearrangement Pathways

A fascinating aspect of 1,2,4-oxadiazole chemistry is their propensity to undergo a variety of rearrangement reactions, leading to the formation of other heterocyclic systems. researchgate.netosi.lv These transformations are often driven by the inherent instability of the O-N bond and the relatively low aromaticity of the 1,2,4-oxadiazole ring. chim.itresearchgate.netosi.lv Understanding the mechanisms of these rearrangements is crucial for controlling reaction outcomes and for the rational design of synthetic pathways.

One of the most well-studied rearrangements is the Boulton-Katritzky Rearrangement (BKR) , which involves an internal nucleophilic substitution. chim.it In this reaction, a nucleophilic atom within a three-atom side chain at the C-3 position attacks the electrophilic N-2 atom of the oxadiazole ring, leading to the cleavage of the O-N bond and the formation of a new heterocyclic ring. chim.it

Another significant rearrangement is the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) pathway. researchgate.netosi.lvnih.gov This mechanism is particularly relevant for 3-chloro-1,2,4-oxadiazoles, where a nucleophile can attack the C-5 position, leading to the opening of the oxadiazole ring and subsequent recyclization to form a new heterocycle. chim.it For example, the reaction of a 3-chloro-1,2,4-oxadiazole (B15146131) with allylamine (B125299) can proceed via an ANRORC-like mechanism to generate a tetrahydro-isoxazolo-[3,4-d]-pyrimidine system. chim.it

Photochemical rearrangements of 1,2,4-oxadiazoles have also been a subject of intense investigation. chim.itnih.gov Irradiation can induce the formation of reactive intermediates that can undergo various transformations depending on the reaction conditions and the nature of the substituents. chim.it Theoretical studies have suggested that conical intersections play a critical role in these photorearrangements. nih.gov

| Rearrangement Pathway | Key Features | Typical Outcome | Reference |

| Boulton-Katritzky Rearrangement (BKR) | Intramolecular nucleophilic attack on N-2 | Formation of new heterocyclic systems | chim.it |

| ANRORC Pathway | Nucleophilic addition, ring opening, ring closure | Formation of new heterocyclic systems | researchgate.netosi.lvnih.gov |

| Photochemical Rearrangement | Photo-induced formation of reactive intermediates | Isomerization or formation of new heterocycles | chim.itnih.gov |

Integration of Computational and Experimental Approaches in Chemical Design

The synergy between computational and experimental chemistry has become an indispensable tool in modern chemical research, and the study of 1,2,4-oxadiazoles is no exception. diva-portal.orgnih.gov Computational methods, particularly Density Functional Theory (DFT), are widely used to investigate the structural, electronic, and spectroscopic properties of these molecules. bohrium.comjchr.orgresearchgate.net

DFT calculations can provide valuable insights into the reactivity of 1,2,4-oxadiazole derivatives by determining key parameters such as frontier molecular orbital energies (HOMO and LUMO), energy gaps, and molecular electrostatic potential surfaces. bohrium.comnih.govnahrainuniv.edu.iq This information can be used to predict the most likely sites for electrophilic or nucleophilic attack and to rationalize observed reaction outcomes. For instance, DFT studies have been employed to elucidate the mechanisms of complex rearrangement reactions, such as the Boulton-Katritzky and ANRORC pathways, by mapping out the potential energy surfaces and identifying transition states and intermediates. nih.gov

Experimental techniques, such as NMR and X-ray crystallography, provide crucial data for validating the results of computational studies. jchr.org The integration of these two approaches allows for a more comprehensive understanding of the structure-property relationships of 1,2,4-oxadiazole derivatives. This integrated approach is particularly powerful in drug design, where computational models can be used to predict the biological activity of novel compounds before they are synthesized, thereby accelerating the drug discovery process. nih.govdiva-portal.orgnih.gov

Potential in Material Science Applications

While the primary focus of research on 1,2,4-oxadiazole derivatives has been in medicinal chemistry, these compounds also exhibit properties that make them attractive for applications in material science. researchgate.netscilit.com The rigid, planar structure of the 1,2,4-oxadiazole ring, combined with the ability to introduce a wide variety of substituents, allows for the fine-tuning of their physical and chemical properties.

One area of interest is the development of liquid crystals . lifechemicals.com The incorporation of the 1,2,4-oxadiazole moiety into molecular structures can induce or enhance liquid crystalline behavior due to its shape anisotropy and ability to participate in intermolecular interactions. These materials have potential applications in display technologies and other optoelectronic devices.

Furthermore, the 1,2,4-oxadiazole scaffold has been explored for the creation of luminescent materials . lifechemicals.com By attaching suitable chromophores to the oxadiazole ring, it is possible to design molecules with specific photophysical properties, such as fluorescence and phosphorescence. These materials could find use in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

The versatility of the 1,2,4-oxadiazole core, coupled with the ongoing development of novel synthetic methods and a deeper understanding of its chemical properties, suggests that its potential in material science is an area ripe for further exploration.

Q & A

Q. How can researchers resolve contradictions in reported reaction yields or mechanistic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.